molecular formula C11H13NO3 B1317811 2-[(4-Ethylphenyl)formamido]acetic acid

2-[(4-Ethylphenyl)formamido]acetic acid

Cat. No.: B1317811
M. Wt: 207.23 g/mol
InChI Key: WJKVLAPOIPKPTC-UHFFFAOYSA-N
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Description

Nomenclature and Synonyms

2-[(4-Ethylphenyl)formamido]acetic acid (CAS: 186028-79-5) is systematically named based on its structure, which consists of a 4-ethylbenzoyl group conjugated to glycine via an amide bond. Common synonyms include:

  • 4-Ethylhippuric acid (by analogy to hippuric acid derivatives)
  • N-(4-Ethylbenzoyl)glycine
  • 2-[(4-Ethylbenzoyl)amino]acetic acid

These names reflect its classification as an N-acylated glycine derivative, where the acyl group is 4-ethylbenzoyl.

Historical Context in Hippuric Acid Research

The study of hippuric acid (benzoylglycine) dates to 1829, when Justus von Liebig identified it in horse urine. Derivatives like this compound emerged in metabolic research during the mid-20th century, particularly in investigations of xenobiotic detoxification pathways. Such compounds are formed via glycine conjugation, a process critical for eliminating aromatic acids like benzoates and toluates. The ethyl-substituted variant gained attention for its role in studying structural modifications' effects on enzyme specificity in acyl-CoA synthetases and glycine N-acyltransferases (GLYAT).

Position within N-acylamino Acid Family

This compound belongs to the N-acylglycine family, characterized by a glycine residue linked to an acyl group. Key features include:

  • Biological role : Products of Phase II metabolism, facilitating excretion of aromatic acids.
  • Structural motif : General formula R-CO-NH-CH2-COOH , where R = 4-ethylphenyl.
  • Enzymatic synthesis : Formed via GLYAT-mediated conjugation of 4-ethylbenzoyl-CoA with glycine.

Compared to simpler acylglycines (e.g., hippuric acid), the 4-ethyl group introduces steric and electronic modifications influencing solubility and metabolic fate.

Structural Comparison to Related Acylglycines

The compound’s structure diverges from related derivatives through its 4-ethylphenyl substituent. Key comparisons include:

Compound Acyl Group Molecular Formula Molecular Weight (g/mol) CAS Number
Hippuric acid Benzoyl C9H9NO3 179.17 495-69-2
4-Methylhippuric acid 4-Methylbenzoyl C10H11NO3 193.20 27115-50-0
4-Ethylhippuric acid 4-Ethylbenzoyl C11H13NO3 207.23 186028-79-5

Key structural distinctions :

  • Lipophilicity : The ethyl group increases hydrophobicity compared to methyl or unsubstituted variants, affecting renal clearance rates.
  • Steric effects : Bulkier substituents may reduce GLYAT binding affinity, as observed in kinetic studies of related compounds.
  • Spectral profiles : Infrared (IR) and nuclear magnetic resonance (NMR) spectra show distinct shifts for the ethyl group’s CH2 and CH3 signals.

This structural analysis underscores the compound’s utility in probing structure-activity relationships in glycine conjugation pathways.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-[(4-ethylbenzoyl)amino]acetic acid

InChI

InChI=1S/C11H13NO3/c1-2-8-3-5-9(6-4-8)11(15)12-7-10(13)14/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14)

InChI Key

WJKVLAPOIPKPTC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

2-[(4-Methylphenyl)formamido]acetic Acid (4-Methylhippuric Acid)
  • Structure : The methyl group replaces the ethyl substituent at the para-position.
  • Molecular Formula: C₁₀H₁₁NO₃ (vs. C₁₁H₁₃NO₃ for the ethyl analog).
  • Key Differences :
    • Lower molecular weight (193.20 g/mol vs. ~207.23 g/mol for ethyl analog).
    • Reduced lipophilicity (logP ~1.2 vs. ~1.8 for ethyl analog, estimated).
  • Applications : Used as a urinary metabolite biomarker in toluene exposure studies .
2-[(2-Chloro-6-Fluorophenyl)formamido]acetic Acid
  • Structure : Halogenated phenyl ring (Cl at ortho, F at meta positions).
  • Molecular Formula: C₉H₇ClFNO₃.
  • Key Differences :
    • Electron-withdrawing substituents lower pKa (predicted 3.59 ) compared to ethyl (predicted ~4.2).
    • Enhanced reactivity in nucleophilic substitution or metal-catalyzed coupling.
  • Applications: Potential use in halogen-directed drug design .
2-[(Thiophen-3-yl)formamido]acetic Acid
  • Structure : Thiophene ring replaces phenyl.
  • Molecular Formula: C₇H₇NO₃S.
  • Key Differences: Increased polarity due to sulfur heteroatom. Potential for π-stacking interactions in biological targets.
  • Applications : Explored in materials science and heterocyclic drug discovery .
2-(4-(4-Ethylphenyl)-2-Morpholinothiazol-5-yl)acetic Acid
  • Structure : Incorporates a morpholine-thiazole scaffold.
  • Molecular Formula : C₁₇H₂₀N₂O₃S.
  • Key Differences :
    • Higher molecular weight (332.42 g/mol).
    • Thiazole and morpholine groups enhance bioavailability and target binding.
  • Applications : Likely designed as a kinase inhibitor or antimicrobial agent .

Physicochemical Properties

Compound Molecular Weight (g/mol) Predicted pKa logP Key Substituents
2-[(4-Ethylphenyl)formamido]acetic acid ~207.23 ~4.2 ~1.8 Para-ethylphenyl
4-Methylhippuric acid 193.20 ~3.9 ~1.2 Para-methylphenyl
2-[(2-Chloro-6-Fluorophenyl)formamido]acetic acid 231.61 3.59 ~2.1 Ortho-Cl, meta-F
2-[(Thiophen-3-yl)formamido]acetic acid 201.20 ~3.7 ~0.9 Thiophene ring

Q & A

Q. What are the primary synthetic routes for 2-[(4-Ethylphenyl)formamido]acetic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via formamidation of 2-aminoacetic acid derivatives with 4-ethylbenzoyl chloride. Key steps include:

  • Acylation : Reacting 2-aminoacetic acid with 4-ethylbenzoyl chloride in anhydrous dichloromethane under nitrogen, catalyzed by triethylamine (TEA) to neutralize HCl byproducts .
  • Workup : Precipitation in cold ether followed by recrystallization from ethanol/water (80:20 v/v) for purification.
    Critical Parameters :
  • Excess acyl chloride improves conversion but risks side reactions (e.g., esterification of the acetic acid moiety).
  • Temperature control (<5°C) minimizes hydrolysis of the acyl chloride .

Q. How is structural purity confirmed for this compound?

Methodological Answer: Combined spectroscopic and chromatographic techniques are essential:

  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.2–7.4 ppm, doublet for para-ethyl substitution), formamide NH (δ 8.3–8.5 ppm), and acetic acid CH₂ (δ 3.8–4.0 ppm) .
    • ¹³C NMR : Carbonyl signals at ~168 ppm (formamide) and ~172 ppm (acetic acid) .
  • HPLC : Reverse-phase C18 column with UV detection at 254 nm; retention time compared to a reference standard .
    Common Pitfalls :
  • Residual solvents (e.g., DCM) may obscure NH signals; lyophilization is recommended .

Advanced Research Questions

Q. How do electronic effects of the 4-ethylphenyl group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer: The ethyl group exerts a moderate electron-donating effect (+I), stabilizing the formamide carbonyl and reducing electrophilicity. This impacts reactions like:

  • Hydrolysis : Slower kinetics compared to electron-withdrawing substituents (e.g., nitro). Rate constants (k) decrease by ~30% in basic media (pH 10) .
  • Amide Bond Stability : Reduced susceptibility to enzymatic cleavage (e.g., by peptidases) in biological assays .
    Experimental Design :
  • Compare hydrolysis rates with analogs (e.g., 4-fluorophenyl or 4-nitrophenyl derivatives) using UV-Vis monitoring at 220 nm .

Q. How can conflicting NMR data for the acetic acid moiety be resolved?

Methodological Answer: Signal splitting in CH₂ protons may arise from restricted rotation of the formamide group or pH-dependent tautomerism. Strategies include:

  • Variable Temperature NMR : At 60°C, coalescence of CH₂ signals indicates rotational barriers .
  • pH Titration : Adjusting D₂O solution pH from 2 to 12 to observe shifts in COOH/COO⁻ and NH signals .
    Case Study :
    At pH < 3, the acetic acid proton (δ 12.1 ppm) broadens due to exchange, while the formamide NH remains sharp .

Q. What computational methods predict the compound’s bioavailability and metabolic pathways?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4), predicting hydroxylation at the ethyl group .
  • ADMET Prediction : SwissADME calculates logP (~1.8), suggesting moderate permeability but high renal clearance due to the carboxylic acid group .
    Validation :
  • Compare in silico results with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

Q. Data Contradiction Analysis

Q. Discrepancies in reported antioxidant activity: How to validate findings?

Methodological Answer: Conflicting DPPH assay results (IC₅₀ 50–200 μM) may stem from:

  • Radical Scavenger Interference : Residual ascorbic acid in crude samples; purify via ion-exchange chromatography .
  • pH Sensitivity : Perform assays at physiological pH (7.4) rather than acidic conditions .
    Reproducibility Protocol :
  • Standardize sample preparation (lyophilization, degassing) and use a negative control (e.g., buffer alone) .

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